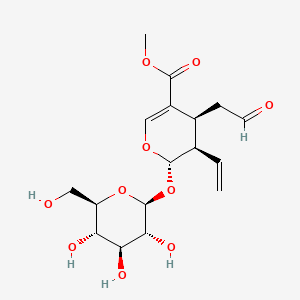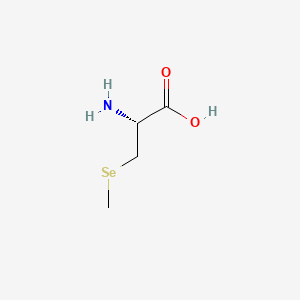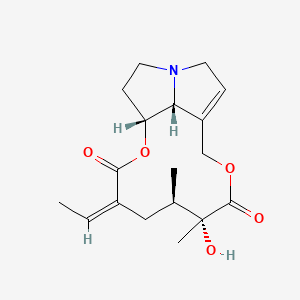
Sinbaglustat
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sinbaglustat, also known as ACT-519276, is a small molecule drug developed by Idorsia Ltd. It is a brain-penetrating inhibitor of glucosylceramide synthase and non-lysosomal glucosylceramidase. This compound is primarily being investigated as a potential treatment for lysosomal storage disorders, such as Tay-Sachs disease and GM2 gangliosidosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sinbaglustat is an N-alkyl iminosugar, specifically (2S,3R,4R,5S)-2-(hydroxymethyl)-1-pentylpiperidine-3,4,5-triol. The synthesis involves the following steps:
Starting Material: The synthesis begins with a suitable piperidine derivative.
Alkylation: The piperidine derivative undergoes N-alkylation with a pentyl group.
Hydroxylation: The compound is then hydroxylated at the 2, 3, 4, and 5 positions to yield the final product.
Industrial Production Methods: The industrial production of this compound involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time during the alkylation and hydroxylation steps. The final product is purified using standard techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Sinbaglustat undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups in this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl groups, yielding a more saturated derivative.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Saturated derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Sinbaglustat has several scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of glucosylceramide synthase and non-lysosomal glucosylceramidase.
Biology: Investigated for its effects on glycosphingolipid metabolism and lysosomal function.
Medicine: Potential therapeutic agent for lysosomal storage disorders, such as Tay-Sachs disease and GM2 gangliosidosis.
Industry: Utilized in the development of new drugs targeting glycosphingolipid metabolism
Mechanism of Action
Sinbaglustat exerts its effects by inhibiting glucosylceramide synthase and non-lysosomal glucosylceramidase. These enzymes are involved in the synthesis and degradation of glycosphingolipids, respectively. By inhibiting these enzymes, this compound reduces the accumulation of glycosphingolipids in lysosomes, thereby alleviating the symptoms of lysosomal storage disorders .
Comparison with Similar Compounds
Eliglustat: Another glucosylceramide synthase inhibitor used for the treatment of Gaucher disease.
Miglustat: An iminosugar that inhibits glucosylceramide synthase and is used for the treatment of Gaucher disease and Niemann-Pick disease type C
Comparison:
Properties
CAS No. |
441061-33-2 |
|---|---|
Molecular Formula |
C11H23NO4 |
Molecular Weight |
233.30 g/mol |
IUPAC Name |
(2S,3R,4R,5S)-2-(hydroxymethyl)-1-pentylpiperidine-3,4,5-triol |
InChI |
InChI=1S/C11H23NO4/c1-2-3-4-5-12-6-9(14)11(16)10(15)8(12)7-13/h8-11,13-16H,2-7H2,1H3/t8-,9-,10+,11+/m0/s1 |
InChI Key |
HCZQIIVHWYFIPW-UKKRHICBSA-N |
SMILES |
CCCCCN1CC(C(C(C1CO)O)O)O |
Isomeric SMILES |
CCCCCN1C[C@@H]([C@H]([C@@H]([C@@H]1CO)O)O)O |
Canonical SMILES |
CCCCCN1CC(C(C(C1CO)O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
OGT-2378 ; OGT2378; OGT 2378; sinbaglustat. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-[(3-Aminopropyl)selanyl]-l-alanine](/img/structure/B1681722.png)




![3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]piperidine](/img/structure/B1681730.png)


